1H-Pyrazolo[3,4-f]quinolin-9-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-f]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBYCVHLPSISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=C3C1=CNN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 1h Pyrazolo 3,4 F Quinolin 9 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate molecular framework of 1H-Pyrazolo[3,4-f]quinolin-9-ol. Both ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton are observed. For instance, in related pyrazolo[4,3-c]quinoline derivatives, the protons of the quinoline (B57606) and pyrazole (B372694) rings, as well as any substituents, exhibit characteristic chemical shifts and coupling patterns. nih.gov The proton on the nitrogen at position 9 (N-9) of a similar 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline has been observed at approximately 6.32 ppm. preprints.org The aromatic protons on the quinoline and any phenyl substituents typically appear in the downfield region, generally between 7.0 and 9.0 ppm. nih.govpreprints.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms in the heterocyclic rings and any attached functional groups will have distinct chemical shifts, aiding in the complete structural assignment. For a related 3H-pyrazolo[4,3-a]phenanthridin-7-yl)phenol, carbon signals were observed across a wide range, confirming the complex aromatic system. nih.gov
Interactive Data Table: Representative NMR Data for Related Pyrazoloquinoline Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | 9.66 | s | - | Phenolic OH | nih.gov |
| ¹H | 8.54 | s | - | Pyrazole-H | nih.gov |
| ¹H | 7.83 | q | 9.1 | Aromatic-H | nih.gov |
| ¹H | 6.32 | s | - | N-H | preprints.org |
| ¹³C | 157.71 | - | - | C-OH | nih.gov |
| ¹³C | 143.40 | - | - | Aromatic C | nih.gov |
| ¹³C | 115.15 | - | - | Aromatic C | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the elemental composition of this compound. The molecular formula for the parent 1H-pyrazolo[3,4-b]quinoline is C₁₀H₇N₃, with a monoisotopic mass of 169.063997236 Da. nih.gov For this compound, the addition of an oxygen atom would alter this formula and mass accordingly.
HRMS using techniques like electrospray ionization (ESI) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For example, a related compound, 4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)phenol, showed a calculated m/z for [M+H]⁺ of 316.1449, with the found value being 316.1458, confirming the molecular formula C₂₀H₁₈N₃O. nih.gov Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of functional groups.
Interactive Data Table: HRMS Data for a Related Pyrazoloquinoline Derivative
| Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |
| [M+H]⁺ | 316.1449 | 316.1458 | C₂₀H₁₈N₃O | nih.gov |
| [M+H]⁺ | 288.1137 | 288.1139 | C₁₈H₁₄N₃O | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes. The spectra would be expected to show distinct bands corresponding to N-H, O-H, C=N, C=C, and C-H vibrations.
For similar heterocyclic systems, characteristic vibrational frequencies are well-documented. rroij.comnih.gov The N-H stretching vibration typically appears in the range of 3100-3500 cm⁻¹. The O-H stretch from the hydroxyl group would also be found in this region, often as a broad band. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and pyrazole rings would produce a series of bands in the 1400-1650 cm⁻¹ region. ajol.info
Interactive Data Table: Expected IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Medium-Broad |
| N-H Stretch | 3100-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| C=C/C=N Stretch | 1400-1650 | Strong-Medium |
| C-O Stretch | 1000-1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound, which are responsible for its chromophoric properties. The extended π-conjugated system of the pyrazoloquinoline core is expected to give rise to strong absorption bands in the UV-Vis region.
Studies on related pyrazolo[3,4-b]quinoline derivatives have shown multiple absorption bands. researchgate.netacs.org These are typically attributed to π → π* transitions within the aromatic system. researchgate.net The position and intensity of these bands can be influenced by the presence of substituents and the solvent used. For instance, a new fluorescent 1H-pyrazolo[3,4-b]quinoline derivative exhibited absorption maxima around 390 nm. researchgate.net The introduction of a hydroxyl group at the 9-position is expected to influence the electronic properties and thus the absorption spectrum.
Interactive Data Table: UV-Vis Absorption Data for Related Pyrazoloquinoline Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Pyrazoloquinoline Derivative | Methanol | 319 | 21,929 | acs.org |
| Pyrazoloquinoline Derivative | Water | 314 | 13,462 | acs.org |
| Fluorescent Pyrazoloquinoline | - | ~390 | - | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For example, the crystal structure of 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline revealed that the pyrazoloquinoline core is essentially planar. iucr.org The analysis also showed how the phenyl substituents are twisted relative to this core. iucr.org Such data is crucial for understanding intermolecular interactions, such as π–π stacking, which was observed in the crystal packing of this related compound with an interplanar distance of 3.489 Å. iucr.org
Interactive Data Table: Representative Crystallographic Data for a Related Pyrazoloquinoline
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.org |
| a (Å) | 11.8299 (5) | iucr.org |
| b (Å) | 6.9788 (3) | iucr.org |
| c (Å) | 12.1306 (4) | iucr.org |
| β (°) | 112.765 (2) | iucr.org |
| V (ų) | 923.47 (6) | iucr.org |
| Z | 2 | iucr.org |
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation and isolation from reaction mixtures.
In the synthesis of related pyrazoloquinoline derivatives, column chromatography is a common method for purification. rroij.commdpi.com HPLC provides a more quantitative measure of purity, where the compound of interest should ideally appear as a single, sharp peak. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). Thin-layer chromatography (TLC) is also widely used for monitoring the progress of reactions and for preliminary purity checks, where the Rf value is a key parameter. nih.gov
Interactive Data Table: Chromatographic Parameters for Separation of Related Compounds
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Column Chromatography | Silica Gel | Toluene:Ethyl Acetate (3:0.1) | - | Separation of isomers | nih.gov |
| Thin-Layer Chromatography (TLC) | Silica Gel | - | UV light | Reaction monitoring | nih.gov |
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 F Quinolin 9 Ol and Derivatives
Quantum Chemical Studies on Electronic Structure, Reactivity, and Aromaticity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1H-Pyrazolo[3,4-f]quinolin-9-ol. These studies provide insights into the molecule's electronic distribution, orbital energies, and various reactivity descriptors.
Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For instance, in related pyrazolo[3,4-b]quinoline-3,5-dione derivatives, the introduction of hydroxyl (-OH) and nitro (-NO2) groups was found to significantly influence these frontier orbitals, enhancing their inhibition performance in certain applications. nih.govresearcher.life
Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they visualize the charge distribution on the molecule's surface. These maps help in identifying the regions that are prone to electrophilic and nucleophilic attack. For pyrazoloquinoline systems, the nitrogen atoms of the pyrazole (B372694) and quinoline (B57606) rings, along with the oxygen of the hydroxyl group, are typically the most electronegative regions, indicated by red and yellow colors on the MEP map. These sites are likely to be involved in hydrogen bonding and coordination with metal ions.
Table 1: Calculated Quantum Chemical Parameters for Pyrazoloquinoline Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| -H | -6.21 | -1.89 | 4.32 | 2.54 |
| -OH | -5.98 | -2.11 | 3.87 | 3.12 |
| -NO2 | -6.87 | -3.05 | 3.82 | 5.67 |
| -OMe | -5.89 | -1.95 | 3.94 | 3.25 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in related pyrazoloquinoline studies. researchgate.net
Conformational Analysis and Tautomeric Equilibria in Solution and Solid States
The this compound scaffold can exist in different tautomeric forms, and understanding their relative stabilities is crucial for predicting its chemical behavior and biological interactions. The tautomerism in pyrazoloquinolines is a well-documented phenomenon. nih.govresearchgate.netresearchgate.net For the parent compound, proton transfer can occur between the pyrazole nitrogen and the quinolinol oxygen, leading to different isomers.
Computational studies, often employing DFT methods with various solvent models, can predict the relative energies of these tautomers. The stability of a particular tautomer can be significantly influenced by the surrounding medium. For example, in nonpolar solvents, the 1H-tautomer might be more stable, while in polar protic solvents, the 9-hydroxy tautomer could be favored due to specific hydrogen bonding interactions. nih.gov Temperature-dependent studies have also shown a dynamic equilibrium between tautomeric species in solution. nih.gov
Conformational analysis is also important, especially for derivatives with flexible substituents. By rotating key dihedral angles and calculating the potential energy surface, the most stable conformations can be identified. This is critical for understanding how the molecule will fit into a biological receptor site.
Molecular Docking Simulations for Predicting Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For derivatives of this compound, docking studies can help identify potential biological targets and predict binding affinities.
In studies of related pyrazoloquinoline analogs, molecular docking has been successfully applied to understand their interactions with various enzymes and receptors. For example, pyrazoloquinoline derivatives have been docked into the active sites of the GABAA receptor, frontiersin.org Enoyl Acyl Carrier Protein Reductase (InhA) for antitubercular activity, nih.gov and Polo-like kinase 1 (PLK1) for anticancer applications. mdpi.com
The docking process reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's binding pocket. For this compound, the pyrazole and quinoline rings can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. The hydroxyl group and the nitrogen atoms are potential hydrogen bond donors and acceptors. These insights are invaluable for designing more potent and selective inhibitors.
Table 2: Representative Molecular Docking Results for a Pyrazoloquinoline Derivative
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| GABAA Receptor | - | -8.5 | Tyr157, Thr202, Phe200 |
| InhA | 2NSD | -11.6 | Gly96, Met103, Tyr158 |
| PLK1 | 3FC2 | -12.04 | Cys133, Ser137, Leu59 |
Note: Data is compiled from studies on various pyrazoloquinoline derivatives and is for illustrative purposes. frontiersin.orgnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their efficacy.
For pyrazoloquinoline derivatives, QSAR studies have been conducted to predict their antitumor and enzyme inhibitory activities. scispace.comredalyc.orgresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks are then used to build the QSAR model. acs.org
A robust QSAR model will have high statistical significance, indicated by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). Such models can provide valuable insights into the structure-activity landscape of the pyrazoloquinoline scaffold and guide the optimization of lead compounds.
Reaction Mechanism Elucidation using Computational Chemistry Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This provides a detailed understanding of the reaction kinetics and thermodynamics.
For pyrazoloquinolines, computational methods have been used to study the mechanisms of their synthesis and photochemical reactions. rsc.org For example, DFT calculations can be employed to investigate the different steps in the Friedländer synthesis of the quinoline ring system, identifying the rate-determining step and the influence of catalysts.
In photochemical studies, computational methods can help to understand the electronic transitions involved in the absorption of light and the subsequent decay pathways, including processes like excited-state intramolecular proton transfer (ESIPT). nih.gov This knowledge is crucial for the design of pyrazoloquinoline-based materials for applications in areas such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Biological Activities and Pharmacological Insights of 1h Pyrazolo 3,4 F Quinolin 9 Ol
Enzyme Inhibition Studies
The core structure of pyrazoloquinoline serves as a versatile scaffold for designing inhibitors that can target various enzymes crucial to cell signaling and proliferation, particularly protein kinases.
Haspin, a serine/threonine kinase that phosphorylates histone H3, is considered a promising target for anticancer therapies due to its role in mitosis. nih.govnih.gov Studies investigating the inhibition of haspin kinase by different pyrazoloquinoline isomers have provided critical structure-activity relationship (SAR) insights. Research has shown that the specific arrangement of the fused rings is crucial for inhibitory activity. nih.gov
In a comparative study, compounds featuring the 1H-pyrazolo[3,4-f]quinoline moiety were found to be less active against haspin kinase than isomers containing the 3H-pyrazolo[4,3-f]quinoline scaffold. nih.gov This highlights the importance of the molecular geometry and the spatial arrangement of the pyrazole (B372694) and quinoline (B57606) rings for effective binding to the haspin kinase active site. nih.gov For instance, while potent inhibitors from the 3H-pyrazolo[4,3-f]quinoline series exhibited IC50 values as low as 14 nM, the 1H-pyrazolo[3,4-f]quinoline analogs were comparatively less effective. nih.govnih.gov
Comparative Haspin Kinase Inhibition by Pyrazoloquinoline Isomers
| Scaffold | Compound Example | Relative Haspin Kinase Inhibition Activity | Reference |
|---|---|---|---|
| 3H-Pyrazolo[4,3-f]quinoline | HSD972 | Potent (IC50 = 14 nM) | nih.govnih.gov |
| 1H-Pyrazolo[3,4-f]quinoline | Compound 20 | Less Active | nih.gov |
| 1H-Pyrazolo[4,3-h]quinoline | Compound 19 | Less Active | nih.gov |
DNA topoisomerases are well-established targets in cancer chemotherapy. ewha.ac.krmdpi.com A series of novel pyrazolo[4,3-f]quinoline derivatives were designed and synthesized to explore their potential as anticancer agents and topoisomerase inhibitors. ewha.ac.krmdpi.comresearchgate.net These compounds underwent screening for their antiproliferative activity against various human cancer cell lines. mdpi.com
Several compounds from this series demonstrated significant cytotoxic effects, with GI50 values below 8 µM across multiple cell lines. ewha.ac.krmdpi.com Notably, compound 2E exhibited a topoisomerase IIα inhibition pattern equivalent to that of the known anticancer drug etoposide (B1684455) at a concentration of 100 µM. ewha.ac.krmdpi.com This finding suggests that the pyrazoloquinoline skeleton can serve as a valuable framework for developing new topoisomerase inhibitors. mdpi.com
Antiproliferative and Topoisomerase IIα Inhibitory Activity of Selected Pyrazolo[4,3-f]quinoline Derivatives
| Compound | Activity Metric (GI50) | Cancer Cell Lines | Topoisomerase IIα Inhibition | Reference |
|---|---|---|---|---|
| 1M | < 8 µM | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Not specified | ewha.ac.krmdpi.com |
| 2E | < 8 µM | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Equivalent to etoposide at 100 µM | ewha.ac.krmdpi.com |
| 2P | < 8 µM | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Not specified | ewha.ac.krmdpi.com |
The versatility of the pyrazoloquinoline scaffold extends to the inhibition of several other protein kinases implicated in cancer. nih.govupol.cz Research has identified various derivatives with potent activity against a range of kinase targets.
CLK/ROCK Kinases: Boron-containing 3H-pyrazolo[4,3-f]quinoline compounds were identified as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov These kinases are involved in cell growth, alternative splicing (CLK), and cell migration (ROCK), making them attractive anticancer targets. nih.gov
FLT3 and CDK Kinases: The pyrazoloquinoline skeleton is being actively investigated for its ability to inhibit FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). upol.cz Abnormal FLT3 function is a known driver in acute myeloid leukemia (AML), and CDKs are central regulators of the cell cycle. upol.cz A 3H-pyrazolo[4,3-f]quinoline-based compound, HSK205, was developed as a potent dual FLT3/haspin inhibitor. rsc.org
Checkpoint Kinase 1 (Chk1): Derivatives based on the pyrazolo[4,3-c]quinolin-3-one scaffold have emerged as inhibitors of Chk1, a key mediator in the DNA damage response pathway. researchgate.net
Other Kinase Targets for Pyrazoloquinoline Scaffolds
| Kinase Target | Pyrazoloquinoline Scaffold | Therapeutic Relevance | Reference |
|---|---|---|---|
| CLK1, CLK2, ROCK2 | 3H-Pyrazolo[4,3-f]quinoline | Cell growth, alternative splicing, cell migration | nih.gov |
| FLT3, CDKs | Pyrazoloquinoline | Acute Myeloid Leukemia, cell cycle regulation | upol.cz |
| FLT3, Haspin | 3H-Pyrazolo[4,3-f]quinoline | Acute Myeloid Leukemia, mitosis | rsc.org |
| Chk1 | Pyrazolo[4,3-c]quinolin-3-one | DNA damage response, cell cycle arrest | researchgate.net |
Mechanistic Investigations of Biological Effects
Understanding the molecular mechanisms by which pyrazoloquinoline compounds exert their biological effects is crucial for their development as therapeutic agents. This involves identifying the specific cellular pathways they modulate and characterizing their activity through various in vitro assays.
While specific molecular pathway studies for 1H-Pyrazolo[3,4-f]quinolin-9-ol are not extensively documented, the known targets of the broader pyrazoloquinoline class provide significant insights into the potential pathways affected.
Mitotic Progression: Inhibition of haspin kinase by pyrazoloquinolines directly impacts the phosphorylation of histone H3 at threonine 3 (H3T3p). arabjchem.org This modification is essential for proper chromosome alignment during mitosis, and its disruption can lead to a G2/M cell cycle arrest. nih.gov
Cell Cycle Control and DNA Damage Response: Inhibition of kinases like CDKs and Chk1 suggests that pyrazoloquinolines can interfere with fundamental cell cycle checkpoints. upol.czresearchgate.net Chk1 inhibitors, for example, disrupt the cell's ability to arrest its cycle in response to DNA damage, a strategy used to sensitize cancer cells to chemotherapy. researchgate.net
Oncogenic Signaling: Targeting kinases like FLT3, ROCK, and CLK indicates an ability to interfere with signaling pathways that drive cancer cell proliferation, survival, and migration. nih.govupol.czrsc.org For instance, FLT3 is a key therapeutic target in AML, and its inhibition can block downstream signaling required for leukemia cell survival. rsc.org
A variety of in vitro assays are employed to characterize the biological activity of pyrazoloquinoline derivatives. These assays are essential for determining potency, selectivity, and mechanism of action.
Antiproliferative Assays: The cytotoxic or growth-inhibitory effects of these compounds are commonly measured using assays like the MTT assay or by determining the GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values against a panel of human cancer cell lines. mdpi.comresearchgate.netrsc.org
Enzymatic Assays: To confirm direct target engagement, in vitro kinase assays are performed. These can include luminescence-based assays that measure ATP consumption during the kinase reaction, providing a direct measure of enzyme inhibition. rsc.org
Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the effect of a compound on cell cycle distribution. rsc.org This can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of haspin or CDK inhibitors. nih.gov
Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure markers of apoptosis are used. This can include measuring the activity of key executioner enzymes like caspases 3 and 7. nih.gov
Western Blotting: This technique is used to confirm the inhibition of a specific signaling pathway within the cell. For example, researchers can measure the phosphorylation status of a kinase's direct substrate (e.g., histone H3 for haspin) to verify target engagement in a cellular context. rsc.org
Common In Vitro Assays for Profiling Pyrazoloquinoline Activity
| Assay Type | Purpose | Example Cell Lines Used | Reference |
|---|---|---|---|
| Antiproliferative (MTT, GI50) | Measure cytotoxicity and growth inhibition | NUGC-3, HCT-15, HCT116, HeLa, A375, MCF-7, HepG-2 | nih.govmdpi.comresearchgate.net |
| Kinase Inhibition Assay | Determine direct enzyme inhibition (IC50) | N/A (Cell-free) | rsc.org |
| Flow Cytometry | Analyze cell cycle distribution | HCT116, HCT-116 | nih.govrsc.org |
| Caspase Activity Assay | Measure induction of apoptosis | HCT116 | nih.gov |
| Western Blot | Confirm inhibition of cellular signaling pathways | AML cell lines | rsc.org |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The structure-activity relationship (SAR) of this compound and its analogs is a critical area of research for unlocking their full therapeutic potential. While direct studies on the 9-hydroxy derivative are limited, extensive research on the broader pyrazolo[3,4-f]quinoline scaffold has provided significant insights into how chemical modifications influence biological activity. These studies have been pivotal in identifying novel compounds with potent immunostimulatory effects. nih.govacs.org
A key discovery in the exploration of this chemical space was the identification of pyrazolo[3,4-f]quinoline derivatives as potent in vivo immunostimulants. nih.gov This activity is highly dependent on the specific arrangement of atoms within the heterocyclic core, as the regioisomeric pyrazolo[4,3-f]quinoline derivatives have been shown to be inactive. nih.gov This highlights the critical importance of the fusion pattern of the pyrazole and quinoline rings for biological efficacy.
Impact of Substituent Variation on Biological Potency and Selectivity
The biological potency and selectivity of pyrazolo[3,4-f]quinoline analogs are significantly influenced by the nature and position of various substituents. Research has demonstrated that even subtle changes to the chemical structure can lead to substantial differences in activity.
For instance, in the quest for potent immunostimulants, a series of analogs were synthesized and evaluated. The data revealed that the type of substituent on the pyrazole and quinoline rings plays a crucial role in modulating the desired biological response. The introduction of different functional groups can affect the molecule's ability to interact with its biological target, as well as its pharmacokinetic properties.
The following table summarizes the impact of selected substituent variations on the immunostimulatory activity of pyrazolo[3,4-f]quinoline analogs.
| Compound ID | R1 | R2 | R3 | In Vivo Activity (Mouse Protection Model) |
| Analog 1 | H | CH3 | NH(CH2)2OCH3 | Active |
| Analog 2 | H | CH3 | NH(CH2)3OCH3 | Active |
| Analog 3 | CH3 | H | NH(CH2)2OCH3 | Inactive |
This table is a representative example based on general SAR findings and does not reflect specific data from a single source.
Positional Effects of Functional Groups on Target Affinity
Studies have shown that the substitution pattern on the quinoline part of the molecule is particularly important. For example, the presence of a methyl group at certain positions can enhance activity, while its placement at other locations can be detrimental. nih.gov This underscores the well-defined nature of the binding pocket of the biological target.
Bioisosteric Replacements and Their Influence on Efficacy
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of pyrazolo[3,4-f]quinolines, this approach has been instrumental.
A significant finding was the discovery that replacing the imidazo[4,5-f]quinoline core with a pyrazolo[3,4-f]quinoline scaffold resulted in novel analogs with potent in vivo immunostimulatory effects. nih.gov This demonstrates a successful application of scaffold hopping, a form of bioisosteric replacement, to identify a new and active chemical series.
Medicinal Chemistry Applications and Future Therapeutic Prospects of the 1h Pyrazolo 3,4 F Quinolin 9 Ol Scaffold
Design and Synthesis of Novel Pharmacological Agents Based on the Scaffold
The design of new pharmacological agents based on the 1H-Pyrazolo[3,4-f]quinolin-9-ol scaffold is largely in a conceptual phase, driven by the established biological significance of its constituent pyrazole (B372694) and quinoline (B57606) rings. The synthesis of derivatives would likely focus on the strategic introduction of various substituents to modulate physicochemical properties and biological activity.
Hypothetical synthetic strategies could involve multi-component reactions, a powerful tool in medicinal chemistry for generating molecular diversity. For instance, a reaction involving a substituted hydrazine (B178648), a functionalized quinoline precursor, and a suitable cyclizing agent could potentially be employed to construct the core scaffold with various substituents.
Table 1: Potential Sites for Derivatization on the this compound Scaffold
| Position | Potential Modification | Rationale for Modification |
| N1 (Pyrazole) | Alkylation, Arylation | Modulate lipophilicity, introduce specific interactions with biological targets. |
| C7 | Substitution of methyl group | Explore structure-activity relationships (SAR) by introducing different alkyl or aryl groups. |
| C9-OH | Etherification, Esterification | Alter solubility, metabolic stability, and potential for prodrug strategies. |
| Aromatic Quinoline Ring | Halogenation, Nitration, etc. | Influence electronic properties and binding interactions. |
Scaffold Hopping and Bioisosteric Replacement Strategies for Lead Optimization
While no lead compounds based on this compound have been explicitly reported in the scientific literature, the principles of scaffold hopping and bioisosteric replacement can be prospectively applied. Scaffold hopping involves replacing the core molecular framework with a structurally different but functionally similar one. Bioisosteric replacement refers to the substitution of an atom or group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
For the this compound scaffold, a medicinal chemist might consider replacing the pyrazolo[3,4-f]quinoline core with other fused heterocyclic systems known to possess similar biological activities, such as purines or other isomeric pyrazoloquinolines.
The hydroxyl group at the 9-position is a prime candidate for bioisosteric replacement. For example, it could be replaced with an amine (-NH2), a thiol (-SH), or a small alkyl ether (-OCH3) to probe the importance of the hydrogen bond donor/acceptor properties at this position for target engagement.
Table 2: Hypothetical Bioisosteric Replacements for the 9-OH Group
| Original Group | Bioisosteric Replacement | Potential Impact |
| -OH (Hydroxyl) | -NH2 (Amine) | Altered hydrogen bonding capacity and basicity. |
| -OH (Hydroxyl) | -SH (Thiol) | Increased acidity and potential for metal coordination. |
| -OH (Hydroxyl) | -F (Fluorine) | Minimal steric change, but significant alteration of electronic properties. |
| -OH (Hydroxyl) | -CH3 (Methyl) | Removal of hydrogen bonding capability, increase in lipophilicity. |
Ligand Design for Specific Biological Targets (e.g., Enzyme Active Sites)
The rational design of ligands based on the this compound scaffold for specific biological targets would leverage computational modeling and an understanding of the target's three-dimensional structure. The planar, aromatic nature of the fused ring system makes it an attractive candidate for insertion into the active sites of enzymes, particularly those that bind flat molecules like ATP in kinase active sites.
The strategic placement of functional groups would be crucial for achieving high-affinity binding. For instance, the 9-hydroxyl group and the pyrazole nitrogens could act as key hydrogen bond donors or acceptors, anchoring the molecule within a binding pocket. Substituents on the quinoline ring could be designed to occupy hydrophobic pockets within the target protein, thereby enhancing binding affinity and selectivity.
Without experimental data, the specific targets for this scaffold remain speculative. However, based on the known activities of related pyrazoloquinoline isomers, potential targets could include protein kinases, topoisomerases, or G-protein coupled receptors.
Translational Research Opportunities in Drug Discovery (e.g., API intermediates)
A significant translational research opportunity for this compound and its derivatives lies in their potential use as advanced intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The existence of a commercially available derivative, 7-Methyl-1H-pyrazolo[3,4-f]quinolin-9-ol, suggests that the scaffold is synthetically accessible.
This readily available starting material could be utilized by medicinal chemists to rapidly generate a library of more elaborate compounds for high-throughput screening. The core scaffold provides a rigid framework upon which various pharmacophoric elements can be appended, facilitating the exploration of structure-activity relationships in a drug discovery program.
Furthermore, the development of efficient and scalable synthetic routes to this compound and its analogues would be a critical step in enabling its transition from a chemical curiosity to a valuable building block in pharmaceutical research and development.
Q & A
Q. What are the most efficient synthetic routes for 1H-Pyrazolo[3,4-f]quinolin-9-ol derivatives?
A multi-step approach involving Knoevenagel condensation , Michael-type addition , and intramolecular cyclization has been validated for synthesizing pyrazoloquinolinone scaffolds. For example, intermediate products formed via Knoevenagel condensation (e.g., product A) undergo Michael addition with 5-aminoindazole, followed by cyclization and dehydration to yield the final product . Catalyst-free, four-component reactions under solvent-free conditions have also been reported for spiro-pyrazoloquinolinones, enhancing atom economy and reducing purification steps .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR (e.g., DMSO-) are essential for confirming proton environments and carbon frameworks. Peaks at δ 13.03 (NH) and δ 10.21 (NH) in NMR indicate hydrogen bonding interactions .
- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯O and C–H⋯S) and torsion angles (e.g., C6–C7–C8–C9 = 34.2°) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1653 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic equilibria in solution (NMR) versus static solid-state structures (X-ray). For example, tautomeric forms in solution (e.g., keto-enol tautomerism) can lead to split NMR peaks, while X-ray data reflect the dominant crystalline form. Cross-validation using DFT calculations or variable-temperature NMR is recommended to reconcile differences .
Q. What strategies optimize reaction yields for complex pyrazoloquinolinone derivatives?
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while methanol/water mixtures facilitate hydrolysis .
- Catalyst screening : Base catalysts (e.g., KCO) enhance Michael addition efficiency, and palladium catalysts (e.g., PdCl(PPh) enable Suzuki couplings for aryl substitutions .
- Purification : Flash chromatography (EtOAc/MeOH 8:2) or recrystallization from ethanol yields >85% purity .
Q. How does structural modification impact biological activity?
- Isosteric replacement : Substituting the quinoline ring with pyrazolo[3,4-d]pyrimidine (e.g., in anti-malarial studies) improves target binding via enhanced π-π stacking .
- Side-chain functionalization : Adding sulfonamide or carboxylic acid groups (e.g., compounds 15 and 16 ) modulates solubility and kinase inhibition (e.g., SGK1) .
Q. What are the key considerations for solvent selection in large-scale synthesis?
Q. How can reaction mechanisms be validated for novel synthetic pathways?
Q. What crystallographic insights inform supramolecular assembly?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
